3-Amino-4-(hydroxyamino)-4-oxobutanoic acid

Serine racemase D-serine biosynthesis NMDA receptor modulation

3-Amino-4-(hydroxyamino)-4-oxobutanoic acid (CAS 10328-21-9) belongs to the amino acid hydroxamate class, specifically the aspartic acid β-hydroxamate scaffold. This compound is a non-proteinogenic amino acid derivative in which the β-carboxyl group of aspartic acid is replaced by a hydroxamic acid (–CONHOH) moiety, structurally mimicking both L-aspartic acid and L-asparagine.

Molecular Formula C4H8N2O4
Molecular Weight 148.12 g/mol
CAS No. 10328-21-9
Cat. No. B13140333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(hydroxyamino)-4-oxobutanoic acid
CAS10328-21-9
Molecular FormulaC4H8N2O4
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC(C(C(=O)NO)N)C(=O)O
InChIInChI=1S/C4H8N2O4/c5-2(1-3(7)8)4(9)6-10/h2,10H,1,5H2,(H,6,9)(H,7,8)
InChIKeyGBEKONQCRZCCRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(hydroxyamino)-4-oxobutanoic acid (CAS 10328-21-9): Compound Identity and Core Structural Class for Procurement Evaluation


3-Amino-4-(hydroxyamino)-4-oxobutanoic acid (CAS 10328-21-9) belongs to the amino acid hydroxamate class, specifically the aspartic acid β-hydroxamate scaffold [1]. This compound is a non-proteinogenic amino acid derivative in which the β-carboxyl group of aspartic acid is replaced by a hydroxamic acid (–CONHOH) moiety, structurally mimicking both L-aspartic acid and L-asparagine [2]. It exists in both L- and D- isomeric forms; the CAS 10328-21-9 registry denotes the racemic or stereochemically unspecified form, while the L-isomer is separately registered as CAS 1955-68-6 . The compound is recognized as a competitive inhibitor of serine racemase (SR) and an inhibitor of asparagine synthetase (ASNS), positioning it at the intersection of amino acid metabolism and neurotransmitter regulation [1].

Why Generic Amino Acid Hydroxamates Cannot Substitute for 3-Amino-4-(hydroxyamino)-4-oxobutanoic acid in Critical Applications


Generic substitution among amino acid hydroxamates is not feasible because stereochemistry, side-chain identity, and enzyme-target interaction mode each produce non-overlapping biological profiles. The L-isomer of aspartic acid β-hydroxamate acts as a competitive, selective serine racemase inhibitor, whereas simple aliphatic hydroxamic acids function as non-specific pyridoxal-5'-phosphate (PLP)-scavenging agents that indiscriminately inhibit all PLP-dependent enzymes [1]. The D-isomer (DAH) exhibits a 3- to 4-fold higher in vivo LD50 than the L-isomer (LAH), meaning that stereochemical identity alone dictates whether the compound eradicates tumors without toxicity or kills all treated animals at comparable doses [2]. Furthermore, the aspartate scaffold confers dual inhibition of both asparagine synthetase and asparaginyl-tRNA synthetase, a property not shared by glutamine-competitive ASNS inhibitors such as albizziin [3]. These stereochemical and target-selectivity barriers render simple substitution among analogs scientifically invalid.

Quantitative Differentiation Evidence for 3-Amino-4-(hydroxyamino)-4-oxobutanoic acid Against Key Comparators


Serine Racemase Inhibition Selectivity: L-Aspartic Acid β-Hydroxamate Versus Small Aliphatic Hydroxamic Acids

L-Aspartic acid β-hydroxamate is characterized as a competitive and selective serine racemase (SR) inhibitor, whereas a series of small aliphatic hydroxamic acids (HAs) tested in the same study acted as potent but non-specific inhibitors of PLP-dependent enzymes. The non-specific effect was shown by NMR, MS, and UV/vis spectroscopy to arise from irreversible interaction of the HA moiety with PLP to form aldoxime species [1]. This selectivity distinction means L-aspartic acid β-hydroxamate can be deployed as a mechanistic probe or scaffold for SR-targeted inhibitor development without confounding off-target PLP-enzyme inhibition, unlike generic hydroxamic acids [1].

Serine racemase D-serine biosynthesis NMDA receptor modulation PLP-dependent enzyme specificity

In Vivo Toxicity and Therapeutic Window: L-Isomer (LAH) Versus D-Isomer (DAH) Direct Head-to-Head Comparison

In a direct head-to-head study comparing L and D isomers of aspartic acid β-hydroxamate (LAH and DAH) against murine L5178Y leukemia, LAH and DAH displayed comparable in vitro cytotoxicity (cell death at concentrations above 1.2 mM for both). However, intraperitoneal administration to DBA/2 mice revealed that the LD10, LD50, and LD90 of DAH were 3- to 4-fold greater than those of LAH. Critically, DAH eradicated L5178Y tumors without inducing toxic deaths, whereas LAH at comparable doses killed all treated animals [1]. This stereochemistry-dependent toxicity differential directly determines whether the compound can be used as an in vivo antitumor agent.

Antitumor Leukemia L5178Y In vivo toxicity Therapeutic index Stereochemistry

Angiotensin-Converting Enzyme (ACE) Inhibition and Antioxidant Activity: AAH Versus GAH Quantitative Comparison

In a comparative study of two amino acid monohydroxamates, L-aspartic acid β-hydroxamate (AAH) and L-glutamic acid γ-hydroxamate (GAH), AAH demonstrated quantitatively superior ACE inhibitory activity with an IC50 of 4.92 mM versus 6.56 mM for GAH, and a competitive inhibition constant (Ki) of 2.20 mM for AAH [1]. For DPPH radical scavenging, AAH exhibited an IC50 of 36 μM compared to 48 μM for GAH. However, GAH was more potent against superoxide radicals (IC50 6.33 mM vs. 18.99 mM for AAH). The parent amino acids asparagine and glutamine showed no antioxidant activity, confirming that the hydroxamate moiety is essential [1].

ACE inhibition Antioxidant DPPH scavenging Superoxide radical Cardiovascular

Dual Enzyme Inhibition Profile: β-Aspartylhydroxamate Targets Both Asparagine Synthetase and Asparaginyl-tRNA Synthetase

β-Aspartylhydroxamate inhibits the activity of both asparagine synthetase (ASNS) and asparaginyl-tRNA synthetase (AsnRS) in vitro, as demonstrated in Chinese hamster ovary (CHO) cell studies [1]. In contrast, albizziin acts as a competitive inhibitor of ASNS with respect to glutamine but does not inhibit AsnRS [2]. CHO cells resistant to β-aspartylhydroxamate show up to 5-fold higher ASNS levels than the parental line, and strains AH2 and AH5 are 6- to 7-fold more resistant with 5-fold higher ASNS levels, confirming the compound's specific engagement of the asparagine metabolic pathway [1][3]. No significant changes in Km for substrates or Ki for β-aspartylhydroxamate were found in the ASNS from resistant cells, indicating that resistance arises from enzyme overproduction rather than target mutation [1].

Asparagine synthetase Asparaginyl-tRNA synthetase Dual inhibition CHO cell resistance Amino acid metabolism

Persistent Synaptic Depression Potency: L-Aspartate-β-Hydroxamate Versus D-Aspartate-β-Hydroxamate and L-Glutamate-γ-Hydroxamate

In quisqualate-sensitized rat hippocampal slices, exposure to 400 μM L-aspartate-β-hydroxamate for 8 minutes produced complete depression of extracellular synaptic field potentials, which persisted for at least 1 hour after washout [1]. Under identical experimental conditions, the analogous compounds D-aspartate-β-hydroxamate and L-glutamate-γ-hydroxamate induced a similar but qualitatively weaker persistent depression of field potentials [1]. This demonstrates that among hydroxamate-bearing excitatory amino acid analogs, the L-aspartate scaffold produces the most robust and sustained synaptic depression.

Synaptic depression Hippocampal slices Quisqualate sensitization Excitatory amino acid Neuropharmacology

Feedback Inhibition Plus Transcriptional Repression: Dual Regulatory Mechanism of β-Aspartylhydroxamic Acid on Asparagine Synthetase

β-Aspartylhydroxamic acid (BAH) exerts a dual regulatory effect on asparagine synthetase in Lactobacillus arabinosus 17-5: it acts as both a feedback inhibitor of ASNS enzymatic activity and a repressor of ASNS enzyme formation [1]. This dual mechanism is apparently specific, as BAH does not inhibit formation of the repressible glutamine synthetase in the same organism. BAH mimics asparagine sufficiently to be recognized by the asparagine-activating enzyme, as demonstrated by BAH-dependent and asparagine-dependent ATP-PPi exchange catalyzed by the same enzyme activity [1]. In contrast, L-serine hydroxamate inhibits protein synthesis but does not act as a repressor of asparagine synthetase [2].

Feedback inhibition Enzyme repression Asparagine biosynthesis Lactobacillus arabinosus Metabolic regulation

Evidence-Backed Application Scenarios for 3-Amino-4-(hydroxyamino)-4-oxobutanoic acid Procurement


Serine Racemase Inhibitor Tool Compound for D-Serine/NMDA Receptor Pathway Studies

For neuroscience laboratories investigating D-serine-dependent NMDA receptor signaling, this compound serves as a competitive and selective serine racemase inhibitor with demonstrated target specificity over other PLP-dependent enzymes [1]. Unlike generic hydroxamic acids that act as non-specific PLP scavengers, L-aspartic acid β-hydroxamate provides a clean pharmacological tool for interrogating SR function. Its utility has been validated in vivo: oral gavage of L-aspartic acid β-hydroxamate (L-ABH) in db/db diabetic mice prevented retinopathy by blocking excitotoxicity and Müller cell-mediated inflammation while maintaining glucose homeostasis [2].

Asparagine Synthetase Overexpression Cell Line Selection Agent in CHO and Mammalian Systems

β-Aspartylhydroxamate has been extensively validated as a selective agent for isolating CHO cell mutants with elevated asparagine synthetase levels. Selection at 100–150 μM yields resistant clones at frequencies of 3.4 × 10⁻⁶ to 1.3 × 10⁻⁷, with ASNS overexpression of 4- to 20-fold above basal levels [3]. The compound simultaneously inhibits both ASNS and AsnRS, creating a stringent selection pressure that favors sustained ASNS upregulation without target-site mutations [4]. This dual-target property makes it the agent of choice over albizziin for selections requiring maximal asparagine metabolic blockade.

Stereochemistry-Dependent Antitumor Research: D-Isomer (DAH) Versus L-Isomer (LAH) Comparative Studies

Investigators studying stereochemistry-dependent antitumor activity require both isomers as matched comparators. While the L-isomer (LAH, CAS 1955-68-6) and D-isomer (DAH) exhibit comparable in vitro cytotoxicity against L5178Y leukemia cells (cell death >1.2 mM), their in vivo safety profiles differ by 3- to 4-fold in LD10/LD50/LD90 values [5]. DAH alone achieves tumor eradication without lethal toxicity [5]. The racemic or unspecified form (CAS 10328-21-9) is essential as starting material for isomer separation and comparative pharmacological profiling.

ACE Inhibition and Antioxidant Activity Screening Using Amino Acid Hydroxamate Benchmarking

For cardiovascular and oxidative stress research, L-aspartic acid β-hydroxamate (AAH) provides a defined benchmark with established quantitative activity profiles: ACE IC50 4.92 mM (Ki 2.20 mM, competitive), DPPH IC50 36 μM, and superoxide IC50 18.99 mM. These values allow direct potency comparison with the glutamic acid analog GAH (ACE IC50 6.56 mM; DPPH IC50 48 μM; superoxide IC50 6.33 mM) and with inactive parent amino acids [6]. The compound's distinct potency rank order across different assays makes it useful as a calibration standard in hydroxamate structure-activity relationship (SAR) studies.

Quote Request

Request a Quote for 3-Amino-4-(hydroxyamino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.